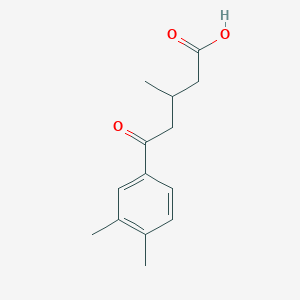
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structure, and the arrangement of atoms. It also includes the type of bonds that hold the atoms together .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods and computational techniques .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, and other physical and chemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Heterocyclic Rearrangement and Synthesis
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid has been utilized in the synthesis of heterocyclic compounds. One study describes the conversion of similar compounds into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles, a class of compounds with potential applications in organic synthesis and biochemistry (Potkin et al., 2012).
Adipose Tissue Metabolism and Systemic Energy Expenditure
Research indicates that compounds structurally similar to 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid are involved in adipose tissue metabolism. A study by Whitehead et al. (2021) identified small molecule metabolites synthesized in browning adipocytes, which influence systemic energy expenditure and adiposity (Whitehead et al., 2021).
Photoremovable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenyl group, which is part of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, has been explored as a photoremovable protecting group for carboxylic acids. This application is significant in the field of photochemistry, where controlled release of protected compounds is essential (Zabadal et al., 2001; Klan et al., 2000).
Fluorescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide organic frameworks, which bear structural resemblance to 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, have been developed for fluorescence sensing applications, particularly for detecting benzaldehyde derivatives (Shi et al., 2015).
Pharmaceutical Impurity Analysis
In the pharmaceutical industry, related compounds have been used in the synthesis of various active ingredients. A study by Tang et al. (2010) details the development of a GC-FID method for the analysis of impurities in 5-chlorovaleroyl chloride, a compound used in synthesizing pharmaceutical intermediates (Tang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIVZYIHGJWKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645502 |
Source


|
| Record name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
92864-24-9 |
Source


|
| Record name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

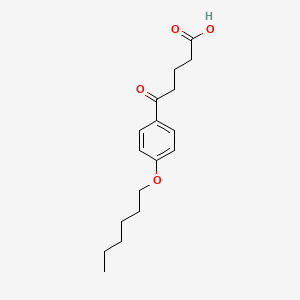
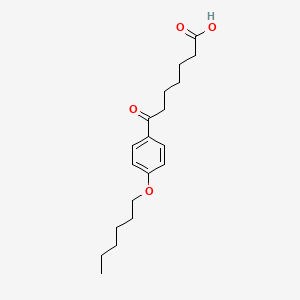
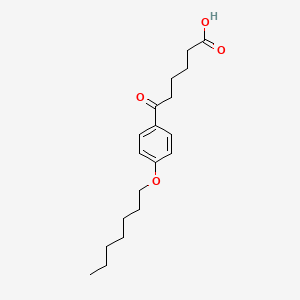
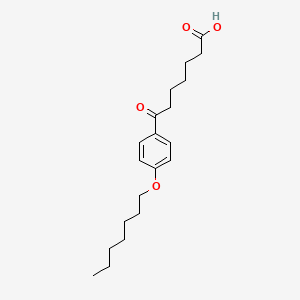
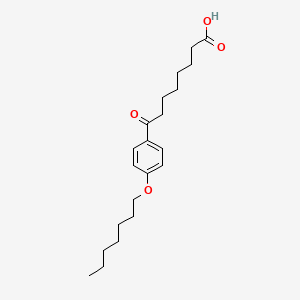
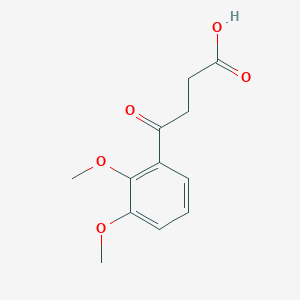
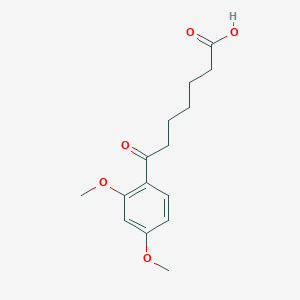
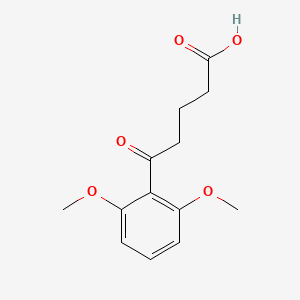
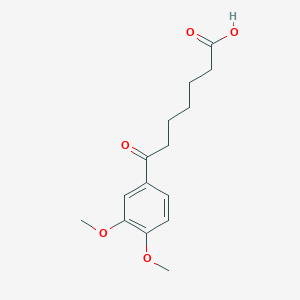
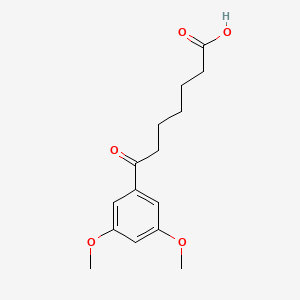

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)
